[(2,4-Difluorophenyl)methyl](methoxy)amine
Description
Contextualization within Amine and Fluorinated Aryl Compound Chemistry
Amines are fundamental building blocks in organic chemistry, forming the backbone of a vast array of natural products, pharmaceuticals, and agrochemicals. Their basicity and nucleophilicity make them central to a multitude of chemical transformations. The introduction of fluorine atoms onto an aromatic ring, as seen in the (2,4-difluorophenyl) moiety, dramatically alters the electronic properties of the molecule. Fluorine's high electronegativity leads to a general polarization of the molecule and can significantly impact the acidity of nearby protons and the reactivity of other functional groups. rsc.orguni.lu
The (2,4-difluorophenyl)methylamine core, specifically, combines the structural rigidity and aromaticity of the benzene (B151609) ring with the functional versatility of the benzylamine (B48309) side chain. The fluorine atoms at the 2 and 4 positions of the phenyl ring create a distinct electronic environment, influencing the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.orguni.lu This strategic fluorination is a widely used approach in drug design to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. chemrxiv.org
Significance of the Methoxyamine Moiety in Synthetic Strategy and Reactivity
The presence of a methoxy (B1213986) group on the nitrogen atom (a methoxyamine or O-methylhydroxylamine) introduces another layer of synthetic utility and reactivity. Methoxyamine (CH₃ONH₂) itself is a versatile reagent in organic synthesis. uni.lu It can react with aldehydes and ketones to form methoximes, which are stable derivatives used for purification and characterization. uni.lu
In the context of the target molecule, (2,4-Difluorophenyl)methylamine, the N-methoxy group modifies the nucleophilicity of the amine compared to its parent primary amine, 2,4-difluorobenzylamine (B110887). This modulation of reactivity is a crucial aspect of its role in synthetic strategies. N-benzyl-N-methoxyamines are known to be precursors for the in-situ generation of N-benzyl azomethine ylides, which are valuable 1,3-dipoles in cycloaddition reactions for the construction of nitrogen-containing heterocyclic rings like pyrrolidines. orgsyn.org This reactivity provides a powerful tool for building molecular complexity from relatively simple starting materials.
Overview of Research Trajectories for Complex Organofluorine Compounds
Research into complex organofluorine compounds is a rapidly expanding area. The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. rsc.orguni.lu Current research trajectories focus on the development of novel and efficient methods for the selective introduction of fluorine and fluorinated moieties into complex organic scaffolds. cas.org
The development of new fluorinating reagents and catalytic methods is a major thrust in this field. orgsyn.org Furthermore, there is a growing interest in understanding the nuanced effects of fluorination on molecular conformation and non-covalent interactions, which are critical for rational drug design. The (2,4-Difluorophenyl)methylamine scaffold serves as an excellent platform for such investigations, allowing researchers to probe the interplay between fluorination and biological activity.
Historical Development of Related Chemical Scaffolds in Academic Inquiry
The study of fluorinated organic compounds has a rich history, dating back to the 19th century. rsc.org However, the field gained significant momentum in the mid-20th century with the discovery of the biological activity of compounds like 5-fluorouracil. rsc.org This discovery ignited interest in the synthesis and evaluation of a wide range of fluorinated molecules for pharmaceutical and agricultural applications.
The development of benzylamines as key pharmacophores has a parallel and equally important history. The combination of these two areas, leading to the investigation of fluorinated benzylamines, is a more recent but highly fruitful endeavor. The synthesis of related structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, highlights the ongoing efforts to create and characterize novel polyfluorinated aromatic compounds. pharmaffiliates.comresearchgate.net The exploration of the (2,4-Difluorophenyl)methylamine scaffold and its derivatives builds upon this foundational work, aiming to leverage the unique properties of fluorine to create next-generation functional molecules.
Interactive Data Tables
Below are tables summarizing key information for related chemical compounds.
Table 1: Properties of 2,4-Difluorobenzylamine
| Property | Value | Source |
| IUPAC Name | (2,4-difluorophenyl)methanamine | researchgate.net |
| CAS Number | 72235-52-0 | researchgate.net |
| Molecular Formula | C₇H₇F₂N | researchgate.net |
| Molecular Weight | 143.13 g/mol | researchgate.net |
| Appearance | Colorless liquid | jcsp.org.pk |
| Density | 1.204 g/mL at 25 °C | jcsp.org.pk |
| Boiling Point | 183-184 °C | jcsp.org.pk |
| Refractive Index | n20/D 1.49 | jcsp.org.pk |
Table 2: Predicted Data for O-[(2,4-difluorophenyl)methyl]hydroxylamine (Isomer of the title compound)
| Predicted Property | Adduct | Value (m/z) | Predicted CCS (Ų) | Source |
| Mass | [M+H]⁺ | 160.05686 | 126.8 | |
| Mass | [M+Na]⁺ | 182.03880 | 136.2 | |
| Mass | [M-H]⁻ | 158.04230 | 128.1 |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMABRUHDCKCCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275912 | |
| Record name | 2,4-Difluoro-N-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543731-20-0 | |
| Record name | 2,4-Difluoro-N-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543731-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-N-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Difluorophenyl Methylamine and Its Derivatives
Chemo- and Regioselective Synthesis Routes to the Core Scaffold
The construction of the (2,4-difluorophenyl)methylamine framework requires precise control over chemical and positional selectivity. Various synthetic strategies have been developed to achieve this, ranging from classical reactions to modern catalytic methods.
Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to functionalizing the aromatic ring. ustc.edu.cngoogle.comgoogle.com While direct cross-coupling to install the aminomethyl group is less common, these methods are crucial for synthesizing advanced precursors. For instance, nickel-catalyzed photoredox reactions have been shown to be effective for C-N bond-forming reactions with a variety of nucleophiles. google.com
A key precursor, 2,4-difluorobenzylamine (B110887), can be synthesized from m-difluorobenzene through a multi-step process that begins with the formation of 2,4-difluoro benzyl (B1604629) halide. google.comresearchgate.netnih.gov This initial step often involves a Friedel-Crafts-type reaction. Subsequent reactions can then be employed to introduce the amine functionality.
Reductive Amination Pathways to the Methylene-Amine Linkage
Reductive amination is a widely employed and efficient method for the synthesis of amines, including (2,4-difluorophenyl)methylamine. This reaction typically involves the condensation of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemicalbook.com
A common pathway to (2,4-difluorophenyl)methylamine is the reductive amination of 2,4-difluorobenzaldehyde (B74705). nih.govorgsyn.org This process can be carried out using various reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. chemicalbook.comprepchem.com The reaction proceeds through the formation of a carbinolamine, which then dehydrates to an iminium ion that is subsequently reduced. chemicalbook.com
A patented method describes the synthesis of 2,4-difluorobenzylamine from 2,4-difluorobenzonitrile (B34149) via reduction, showcasing another viable pathway to this key intermediate. acs.org
| Starting Material | Reagents | Product | Ref. |
| 2,4-Difluorobenzaldehyde | Ammonia, NaBH3CN | (2,4-Difluorophenyl)methylamine | chemicalbook.com |
| 2,4-Difluorobenzonitrile | Reducing Agent (e.g., LiAlH4) | (2,4-Difluorophenyl)methylamine | acs.org |
| m-Difluorobenzene | 1. Halogenating agent, Paraformaldehyde, Catalyst 2. Urotropine 3. HCl | (2,4-Difluorophenyl)methylamine | researchgate.netnih.gov |
Stereoselective Approaches to Chiral Analogues of the (2,4-Difluorophenyl)methylamine Framework
The development of stereoselective methods to produce chiral amines is of paramount importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Stereoselective additions to imines or imine equivalents are a common strategy. nih.gov
For the synthesis of chiral α-difluoromethyl amines, a reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and imines has been reported. nih.gov This method provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. nih.gov Another approach involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines, where the sulfinamide acts as a chiral auxiliary.
Direct N-O Bond Formation Strategies
The synthesis of the target compound, (2,4-Difluorophenyl)methylamine, requires the formation of an N-O bond. While direct methods for the N-methoxylation of (2,4-difluorophenyl)methylamine are not extensively documented, general strategies for the synthesis of N-alkoxyamines can be applied.
One plausible approach involves the N-alkylation of a suitable precursor. For instance, O-benzyl-N-methyl hydroxylamine (B1172632) has been synthesized by the reaction of O-benzylhydroxylamine hydrochloride with methyl iodide in the presence of a base. A similar strategy could be envisioned starting from (2,4-difluorobenzyl)hydroxylamine and a methylating agent.
Alternatively, the reaction of (2,4-difluorophenyl)methylamine with a methoxylating agent could be explored. The synthesis of N-substituted hydroxylamine derivatives has been achieved through the reductive amination of aldehydes with hydroxylamine, followed by N-functionalization. A one-pot synthesis of O-(halo-substituted benzyl) hydroxylamine derivatives has also been described, involving O-benzylation of N-hydroxyurethane followed by deprotection. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of fine chemicals is a growing area of focus, aiming to reduce environmental impact and improve process safety and efficiency.
Solvent-Free or Environmentally Benign Solvent Systems for (2,4-Difluorophenyl)methylamine Synthesis
A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Solvent-free and catalyst-free approaches for the synthesis of various fluorinated compounds have been developed, often relying on the intrinsic reactivity of the substrates. While a specific solvent-free synthesis for (2,4-difluorophenyl)methylamine is not detailed in the available literature, the principles can be applied to its synthesis. For example, a patented synthesis of 2,4-difluorobenzylamine from m-difluorobenzene utilizes toluene (B28343) as a solvent, which can be recycled. google.comnih.gov The use of aqueous ethanol (B145695) as a solvent in some multi-component reactions also represents a greener alternative.
The development of synthetic routes that minimize waste and the use of hazardous reagents is crucial. Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Designing synthetic pathways with high atom economy, such as addition reactions, is a primary goal.
Catalytic Methodologies for Enhanced Atom and Step Economy
In modern organic synthesis, the principles of atom and step economy are paramount, guiding the development of efficient and sustainable chemical processes. primescholars.comjocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comnumberanalytics.com Reactions with high atom economy, such as rearrangements and additions, are inherently less wasteful. primescholars.com Step economy refers to minimizing the number of individual synthetic steps, which in turn reduces resource consumption, time, and the potential for yield loss. Catalytic methodologies are central to achieving these goals in the synthesis of (2,4-Difluorophenyl)methylamine and its derivatives.
A prominent strategy for synthesizing N-substituted benzylamines with high atom and step economy is catalytic reductive amination. google.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ by a catalyst and a reducing agent. For the synthesis of analogues of (2,4-Difluorophenyl)methylamine, this would involve reacting 2,4-difluorobenzaldehyde with methoxyamine, followed by catalytic hydrogenation.
One patented method describes a simple and effective catalytic hydrogenation reductive amination process for preparing N-monosubstituted benzylamines using a Palladium-on-carbon (Pd-C) catalyst system in the presence of chloroform. google.com This method is noted for its mild reaction conditions (normal temperature and pressure), straightforward operation, good selectivity, and high yields, which can reach up to 95%. google.com The use of a catalyst avoids the need for stoichiometric inorganic reagents that are common in classical reduction methods (e.g., sodium borohydride), which would generate significant inorganic waste and thus lower the atom economy.
By combining the condensation and reduction into a single operation, catalytic reductive amination significantly improves step economy compared to multi-step procedures that might involve the isolation of the imine intermediate or the use of protecting groups. Traditional methods like the Gabriel synthesis, used for preparing primary amines, are known for their extremely low atom economy due to the use of stoichiometric quantities of phthalic acid derivatives as reagents. primescholars.com In contrast, catalytic approaches maximize the incorporation of atoms from the primary reactants—the aldehyde and the amine—into the final product.
The table below compares different reaction types from the perspective of atom economy, illustrating the advantages of catalytic addition-type reactions.
| Reaction Type | General Scheme | Atom Economy | Comments |
| Substitution (Williamson Ether Synthesis) | R-X + R'-O⁻Na⁺ → R-O-R' + NaX | Low | The leaving group (X) and the counter-ion (Na⁺) become waste byproducts. |
| Elimination (Dehydrohalogenation) | R-CH₂-CH₂-X + Base → R-CH=CH₂ + H-Base⁺X⁻ | Low | The leaving group (X) and atoms from the base become waste. |
| Rearrangement (Beckmann) | Oxime → Amide (catalyzed) | 100% | All atoms of the reactant are incorporated into the product. primescholars.com |
| Addition (Catalytic Hydrogenation) | R=O + H₂ (catalyst) → R-OH | 100% | All atoms of the reactants are incorporated into the product. jocpr.com |
| Catalytic Reductive Amination | R-CHO + R'-NH₂ + H₂ (catalyst) → R-CH₂-NH-R' + H₂O | High | While water is a byproduct, the key fragments are joined efficiently. |
This table provides a conceptual comparison of reaction types and their inherent atom economy.
The pursuit of green chemistry principles continues to drive innovation in catalysis, seeking novel catalysts that offer higher turnover numbers, operate under even milder conditions, and utilize more benign and renewable resources, further enhancing the atom and step economy for the synthesis of valuable compounds like (2,4-Difluorophenyl)methylamine. jocpr.com
Flow Chemistry and Continuous Processing for Efficient Synthesis of (2,4-Difluorophenyl)methylamine Analogues
Flow chemistry and continuous processing are transformative approaches in chemical manufacturing, offering significant advantages over traditional batch production, particularly for active pharmaceutical ingredients (APIs) and their intermediates. pharmasalmanac.comnih.gov These technologies are highly applicable to the efficient synthesis of (2,4-difluorophenyl)methylamine analogues. Continuous processing involves the uninterrupted flow of reactants through a reactor system, such as a microreactor or a continuous stirred-tank reactor (CSTR), with the product being continuously removed. pharmasalmanac.comresearchgate.net
Key benefits of adopting flow chemistry for synthesizing amine analogues include:
Enhanced Safety: Many reactions, such as nitrations or those involving highly exothermic steps or hazardous reagents, can be performed more safely in flow reactors. pharmasalmanac.com The small internal volume of these reactors minimizes the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent thermal runaways. nih.gov
Improved Control and Consistency: Precise control over reaction parameters like temperature, pressure, and residence time leads to more consistent product quality and higher yields. nih.gov
Increased Efficiency and Scalability: Flow systems can operate for extended periods, enabling the production of large quantities from a small physical footprint. mit.edu Scaling up is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by using larger, more hazardous batch reactors.
Access to Novel Chemistries: The unique conditions achievable in flow reactors can enable reactions that are impractical or unsafe to conduct in batch mode, opening up new synthetic routes. pharmasalmanac.com
The synthesis of (2,4-Difluorophenyl)methylamine via reductive amination is an ideal candidate for adaptation to a continuous process. The initial imine formation between 2,4-difluorobenzaldehyde and methoxyamine can be performed in one flow reactor module, which then feeds directly into a second module containing a packed-bed catalytic hydrogenator for the reduction step. This integration of multiple steps into a single, continuous sequence significantly enhances efficiency.
A comparison between batch and flow synthesis for a reaction analogous to a key step in benzylamine (B48309) synthesis—the aminolysis of an epoxide—demonstrates the potential of this technology. mit.edu
| Parameter | Batch Synthesis (Microwave) | Continuous Flow Synthesis |
| Reaction | Ring opening of 2-(phenoxymethyl)oxirane with tert-butylamine | Ring opening of 2-(phenoxymethyl)oxirane with tert-butylamine |
| Temperature | 150 °C | 150 °C |
| Reaction Time | 30 minutes | 30 minutes (residence time) |
| Conversion | Complete | Complete |
| In-situ Yield | 82% | 82% |
| Key Advantage | N/A | Amenable to automated, large-scale production with enhanced safety. |
Data sourced from a comparative study on β-amino alcohol synthesis. mit.edu
Furthermore, a proof-of-concept for end-to-end continuous synthesis has been demonstrated for the antihistamine diphenhydramine (B27) hydrochloride, a process that involves a nucleophilic substitution followed by in-line crystallization. mit.edu This highlights the potential for developing a fully continuous process for (2,4-Difluorophenyl)methylamine, from starting materials to the purified final product, thereby maximizing efficiency and process safety.
Late-Stage Functionalization Strategies on the (2,4-Difluorophenyl)methylamine Framework
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that enables the direct modification of complex molecules to generate analogues without resorting to lengthy de novo synthesis. nih.govnih.gov Applying LSF to the (2,4-Difluorophenyl)methylamine framework allows for the rapid exploration of its chemical space, potentially fine-tuning its properties. The primary targets for LSF on this scaffold are the C-H bonds of the aromatic ring and the benzylic methylene (B1212753) group.
C-H activation is a cornerstone of LSF, aiming to selectively convert inert C-H bonds into new functional groups. princeton.eduyoutube.com For the 2,4-difluorophenyl ring, directed C-H activation can provide regioselective functionalization. Palladium-catalyzed reactions, for example, have been developed for the ortho-C-H halogenation (iodination, bromination, chlorination) of aryl groups bearing a directing group. nih.gov While the methoxyaminoethyl group itself is not a classical directing group, its nitrogen atom could potentially direct a catalyst to the ortho positions of the phenyl ring under specific conditions.
The benzylic C(sp³)–H bonds are also prime targets for functionalization. These bonds are activated by the adjacent phenyl ring and can be selectively modified using various methods.
Fluorination: The difluoromethyl group is considered a bioisostere of hydroxyl, thiol, and amino groups, making direct benzylic fluorination a valuable transformation. researchgate.net Visible light-promoted, metal-free methods have been developed that use a diarylketone catalyst to selectively abstract a benzylic hydrogen, which is then trapped by a fluorine radical donor like Selectfluor®. researchgate.net This approach offers a high degree of functional group tolerance, making it suitable for complex molecules. researchgate.net
Methylation: The "magic methyl effect" describes the significant improvement in a drug's potency or metabolic stability upon the introduction of a methyl group. nih.gov Late-stage C(sp³)–H methylation methods, often involving the merger of photocatalysis with nickel catalysis, can install methyl groups at positions alpha to heteroatoms, such as the benzylic position in the target molecule. nih.gov
The table below summarizes potential LSF strategies applicable to the (2,4-Difluorophenyl)methylamine scaffold.
| LSF Reaction | Target Site | Reagent/Catalyst System | Potential Product |
| Ortho-Halogenation | Aromatic C-H | Pd(OAc)₂ / N-Halosuccinimide | Ortho-halogenated phenyl ring |
| Benzylic Monofluorination | Benzylic C-H | 9-Fluorenone (photocatalyst) / Selectfluor® | (2,4-Difluorophenyl)fluoromethylamine |
| Benzylic Difluorination | Benzylic C-H | Xanthone (photocatalyst) / Selectfluor® | (2,4-Difluorophenyl)difluoromethylamine |
| Benzylic Methylation | Benzylic C-H | Decatungstate photocatalyst / Ni catalyst / Methyl source | 1-(2,4-Difluorophenyl)ethylamine |
This table outlines potential LSF transformations based on established methodologies in the literature. nih.govnih.govresearchgate.net
These LSF approaches provide powerful tools to efficiently generate a library of (2,4-Difluorophenyl)methylamine analogues, facilitating structure-activity relationship (SAR) studies and the optimization of molecular properties.
Total Synthesis Approaches to Natural Products or Complex Molecules Featuring the Methoxyamine Motif
The total synthesis of natural products and other complex bioactive molecules is a driving force for the development of new synthetic methodologies. purdue.edu While natural products containing the specific (2,4-Difluorophenyl)methylamine moiety are not prominently documented, the synthesis of complex structures featuring the core methoxyamine or a related benzyloxyamine motif provides insight into the strategies for incorporating this functional group.
A general and classical approach to preparing benzyloxyamines involves the N-alkylation of a protected hydroxylamine derivative with a suitable benzyl halide, followed by a deprotection step. google.com For instance, N-hydroxyphthalimide or N-hydroxyurethane can be alkylated with a substituted benzyl bromide, and the protecting group is subsequently removed to yield the desired benzyloxyamine. This foundational strategy can be adapted for incorporation into more complex synthetic routes.
In the context of synthesizing complex molecules, the methoxyamine group is typically introduced via one of two primary disconnections:
Condensation/Reductive Amination: As discussed previously, the reaction between an aldehyde or ketone and methoxyamine forms an O-methyl oxime. This oxime can be a stable final product or an intermediate that is subsequently reduced to the methoxyamine. This is a highly effective method for installing the group, especially if the corresponding carbonyl compound is readily accessible within the synthetic sequence.
Nucleophilic Substitution: Methoxyamine can act as a nucleophile, displacing a leaving group on a complex substrate. This is analogous to the classical preparation method but applied to advanced intermediates in a total synthesis.
The true challenge in total synthesis is often achieving chemo- and stereoselectivity when introducing such functional groups into a molecule that is already heavily functionalized. Chemoenzymatic strategies, which combine the selectivity of enzymes with traditional chemical synthesis, offer powerful solutions. nih.govresearchgate.net For example, an enzyme could be used to selectively oxidize a specific alcohol to an aldehyde within a complex intermediate, which is then cleanly converted to the O-methyl oxime with methoxyamine, avoiding side reactions with other sensitive groups.
While a direct total synthesis of a natural product featuring the title compound's exact structure is not readily found in the literature, the synthesis of complex drug candidates often involves similar fragments. For instance, in the development of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 3, various substituted aryl benzylamines were synthesized. nih.gov The synthetic routes involved reductive amination of a substituted benzaldehyde (B42025) with a complex amine fragment, demonstrating the utility of this reaction in building intricate molecular architectures. nih.gov
The table below outlines a generalized synthetic step for incorporating a methoxyamine motif into a complex molecule (represented as R-LG).
| Synthetic Transformation | Reagents & Conditions | Substrate (R-LG) | Product |
| Nucleophilic Substitution | MeO-NH₂, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | A complex molecule with a good leaving group (e.g., R-Br, R-OTs) | R-NH-OMe |
| Reductive Amination | 1. MeO-NH₂ 2. Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | A complex molecule with a carbonyl group (R=O) | R-CH-NH-OMe |
This table illustrates common strategies for incorporating the methoxyamine functional group into advanced synthetic intermediates.
The application of these strategies within the intricate context of total synthesis underscores the importance of robust and selective reactions for constructing complex, biologically relevant molecules.
2,4 Difluorophenyl Methylamine As a Precursor in Advanced Organic Synthesis
Synthesis of Complex Heterocycles Incorporating the Scaffold
The (2,4-difluorophenyl)methyl moiety is a prevalent structural motif in a variety of bioactive heterocyclic compounds. The primary amine functionality of (2,4-difluorophenyl)methylamine provides a reactive handle for the construction of diverse ring systems.
Pyrazoles: Pyrazole derivatives are well-established pharmacophores found in numerous therapeutic agents. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. While direct use of (2,4-difluorophenyl)methylamine is not the standard approach for N-alkylation of pyrazoles, its structural unit is incorporated through multi-step sequences. For instance, derivatives of 2,4-difluorophenol are utilized in the synthesis of heteroaryl-fused pyrazoles, which have been investigated as p38 kinase inhibitors.
Triazoles: The 1,2,4-triazole ring is another key heterocycle in medicinal and agricultural chemistry, known for its antifungal and herbicidal properties. The synthesis of 1,2,4-triazoles can be achieved through various routes, including the cyclization of amidrazones or the reaction of nitriles with hydrazides. The (2,4-difluorobenzyl) group can be introduced by reacting 2,4-difluorobenzyl bromide (derived from the corresponding amine) with a pre-formed triazole ring or by incorporating it into one of the acyclic precursors before cyclization.
The following table summarizes representative examples of heterocycles synthesized using precursors containing the (2,4-difluorophenyl)methyl scaffold.
| Heterocycle | Synthetic Precursor Example | Application/Significance |
| Pyrazolo[3,4-b]pyridine | 2,4-Difluorophenol | p38 Kinase Inhibitors |
| 1,2,4-Triazole Derivatives | 2,4-Difluorobenzyl bromide | Antifungal Agents |
Role as a Building Block in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby minimizing waste and saving time. (2,4-Difluorophenyl)methylamine is a valuable component in several key MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are important scaffolds in drug discovery. (2,4-Difluorophenyl)methylamine can serve as the primary amine component in this reaction. For example, it has been utilized in the synthesis of βAla–Aib(N-fluoroarylmethyl)], a nonpolar nucleobase dipeptide, via an Ugi four-component condensation reaction taylorfrancis.comorgsyn.org. The general scheme for the Ugi reaction involving (2,4-difluorophenyl)methylamine is depicted below:
Reactants: (2,4-Difluorophenyl)methylamine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.
Product: A complex α-acylamino amide incorporating the (2,4-difluorobenzyl) moiety.
This approach has been instrumental in generating libraries of peptidomimetics for pharmaceutical screening researchgate.net.
Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While the direct participation of a primary amine like (2,4-difluorophenyl)methylamine is not a feature of the classic Passerini reaction, its derivatives, such as the corresponding isocyanide, could potentially be employed. The Passerini reaction is a cornerstone in the synthesis of natural products and complex organic molecules orgsyn.orgmdpi.com.
The utility of (2,4-Difluorophenyl)methylamine in MCRs is highlighted in the following table:
| Multi-Component Reaction | Role of (2,4-Difluorophenyl)methylamine | Product Class |
| Ugi Reaction | Primary Amine | α-Acylamino Amides |
Precursor for Advanced Amines, Oxime Derivatives, and N-Alkoxyamides
(2,4-Difluorophenyl)methylamine serves as a foundational molecule for the synthesis of more complex amines and related nitrogen-containing functional groups.
Advanced Amines: The primary amine group of (2,4-difluorophenyl)methylamine can be readily functionalized through various reactions, including reductive amination and Gabriel synthesis, to produce a wide range of secondary and tertiary amines pressbooks.pubmasterorganicchemistry.com. These more complex amines are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxime Derivatives: Oximes and their ethers are a class of compounds with diverse biological activities. While (2,4-difluorophenyl)methylamine is not directly converted to an oxime, it can be a precursor to carbonyl compounds that subsequently react with hydroxylamine (B1172632) to form oximes. For instance, oxidation of the corresponding alcohol (derived from the amine) would yield the aldehyde, which can then be converted to the oxime. The synthesis of oxime ethers often involves the reaction of an oxime with an alkylating agent in the presence of a base nih.govhilarispublisher.com.
N-Alkoxyamides: N-alkoxyamides are an important class of compounds with applications in medicinal chemistry. The synthesis of these derivatives can be achieved through various methods, including the acylation of hydroxylamines. While a direct, high-yielding synthesis from (2,4-difluorophenyl)methylamine is not commonly reported, multi-step sequences involving its conversion to a suitable precursor could be envisioned.
Application in Divergent Synthetic Strategies Towards Compound Libraries
Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a diverse collection of compounds from a common intermediate. (2,4-Difluorophenyl)methylamine, with its reactive amine functionality, is an excellent starting point for such strategies.
By reacting (2,4-difluorophenyl)methylamine with a variety of electrophiles, a common intermediate can be generated. This intermediate can then be subjected to a range of different reaction conditions to produce a library of structurally diverse molecules. This approach is particularly valuable in the early stages of drug discovery, where the goal is to explore a broad range of chemical space to identify novel bioactive compounds. The use of parallel synthesis techniques allows for the efficient production of these compound libraries pressbooks.pubtaylorfrancis.com.
For example, a library of amides can be generated by reacting (2,4-difluorophenyl)methylamine with a diverse set of carboxylic acids. These amides can then be further modified to introduce additional diversity.
Utility in Stereoselective Synthesis of Novel Chiral Motifs
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. (2,4-Difluorophenyl)methylamine can be utilized as a precursor for the synthesis of chiral amines and other chiral molecules.
One common strategy for the asymmetric synthesis of amines involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to (2,4-difluorophenyl)methylamine to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed to yield the enantiomerically enriched product. The development of stereoselective methods for the synthesis of chiral amines is an active area of research hilarispublisher.comnih.govwikipedia.org.
Furthermore, the difluorobenzyl group itself can influence the stereoselectivity of reactions at adjacent centers due to its steric and electronic properties. This has been observed in the stereoselective synthesis of fluoroalkanes, where the presence of a difluoromethyl group can direct the stereochemical outcome of a reaction nih.gov.
Advanced Spectroscopic and Diffraction Based Characterization Research of 2,4 Difluorophenyl Methylamine and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For (2,4-Difluorophenyl)methylamine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Based on analogous structures, a set of predicted ¹H and ¹³C NMR chemical shifts are presented in the table below. These values serve as a basis for interpreting the more complex 2D NMR data.
| Predicted 1H and 13C NMR Data for (2,4-Difluorophenyl)methylamine | ||
|---|---|---|
| Atom Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |
| CH2 (Benzylic) | ~4.0 - 4.2 | ~55 - 60 |
| OCH3 | ~3.6 - 3.8 | ~60 - 65 |
| Ar-H3 | ~6.8 - 7.0 | ~104 (d, JCF ≈ 25 Hz) |
| Ar-H5 | ~6.9 - 7.1 | ~111 (d, JCF ≈ 4 Hz) |
| Ar-H6 | ~7.3 - 7.5 | ~131 (dd, JCF ≈ 9, 5 Hz) |
| Ar-C1 | - | ~123 (dd, JCF ≈ 15, 4 Hz) |
| Ar-C2 | - | ~162 (dd, JCF ≈ 248, 12 Hz) |
| Ar-C4 | - | ~164 (dd, JCF ≈ 250, 12 Hz) |
Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and understanding the molecule's structure. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. For the title compound, COSY would show correlations between the aromatic protons H3, H5, and H6, confirming their positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. ipb.pt This would be used to definitively assign the carbon signals based on the known proton shifts. For example, the proton signal at ~4.1 ppm would correlate to the benzylic carbon at ~57 ppm, and the aromatic protons would correlate to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for mapping out the molecular skeleton. ipb.pt Key HMBC correlations would include:
The benzylic protons (CH₂) to aromatic carbons C1, C2, and C6.
The methoxy (B1213986) protons (OCH₃) to the nitrogen-bearing carbon of the methoxy group.
Aromatic proton H6 to carbons C2 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. science.gov For a flexible molecule like (2,4-Difluorophenyl)methylamine, NOESY or ROESY could reveal the preferred orientation of the methoxyamine group relative to the difluorophenyl ring by showing correlations between the benzylic protons and the H3/H5 aromatic protons.
Solid-state NMR (ssNMR) is a powerful technique for characterizing pharmaceutical compounds in their solid forms, as it is highly sensitive to the local environment of the nuclei. europeanpharmaceuticalreview.comirispublishers.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physical properties. ssNMR, particularly ¹³C and ¹⁹F ssNMR, can readily distinguish between different polymorphs. europeanpharmaceuticalreview.comresearchgate.net
Different crystal packing arrangements in polymorphs lead to distinct chemical shifts for crystallographically inequivalent atoms. For (2,4-Difluorophenyl)methylamine, each polymorph would present a unique ¹³C and ¹⁹F ssNMR spectrum. nih.gov Furthermore, ssNMR can be used to study the formation of supramolecular assemblies, such as co-crystals or solvates, by detecting changes in chemical shifts that occur upon the formation of intermolecular interactions like hydrogen bonds.
Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated molecules. huji.ac.ilbiophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2. nih.gov
For (2,4-Difluorophenyl)methylamine, two distinct signals are expected in the ¹⁹F NMR spectrum due to the different chemical environments of the fluorine atoms at the C2 and C4 positions.
The fluorine at C2 is ortho to the methylamine substituent, while the fluorine at C4 is para. This difference in proximity to the electron-donating substituent will result in different electronic shielding and thus different chemical shifts.
Typical chemical shifts for aryl fluorides appear in the range of +80 to +170 ppm relative to CFCl₃. alfa-chemistry.com
Furthermore, spin-spin coupling will be observed. A significant through-bond coupling (³JFF) would be expected between the two fluorine atoms. Additionally, coupling to the aromatic protons (JHF) will be present, with different coupling constants for H3 and H5, further aiding in signal assignment.
Single Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity established by NMR.
For (2,4-Difluorophenyl)methylamine, a successful SCXRD analysis would yield a detailed structural model. The table below presents hypothetical, yet chemically reasonable, crystallographic parameters based on similar known structures. mdpi.comnih.gov
| Predicted Crystallographic Data for (2,4-Difluorophenyl)methylamine | |
|---|---|
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| C-F Bond Length | ~1.35 - 1.37 Å |
| CAr-CBenzylic Bond Length | ~1.51 - 1.53 Å |
| CBenzylic-N Bond Length | ~1.46 - 1.48 Å |
| N-O Bond Length | ~1.43 - 1.45 Å |
| O-CMethyl Bond Length | ~1.42 - 1.44 Å |
| C-N-O Bond Angle | ~108 - 112° |
| N-O-C Bond Angle | ~109 - 113° |
Beyond the individual molecular structure, SCXRD reveals how molecules pack in the crystal lattice, providing crucial information about intermolecular interactions. mdpi.com Potential interactions for this compound include weak C-H···F or C-H···N hydrogen bonds, and π-π stacking interactions between the difluorophenyl rings of adjacent molecules. mdpi.comacs.org These interactions govern the crystal's stability and physical properties.
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products, Intermediates, and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. miamioh.edu This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, are used to probe the compound's structure and establish its fragmentation pathways. nih.govresearchgate.net For (2,4-Difluorophenyl)methylamine, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways.
The most probable fragmentation involves the cleavage of the weakest bonds. The benzylic C-N bond is susceptible to cleavage, leading to the formation of a stable difluorobenzyl cation. Another likely fragmentation is the loss of the methoxy group.
| Predicted HRMS Fragmentation Data for [C8H9F2NO + H]+ | ||
|---|---|---|
| m/z (Calculated) | Formula | Proposed Fragment Structure |
| 174.0776 | [C8H10F2NO]+ | Protonated Molecular Ion [M+H]+ |
| 127.0354 | [C7H4F2]+• | Difluorotropylium cation (from loss of CH2=NOH) |
| 129.0510 | [C7H6F2]+ | Difluorobenzyl cation (from loss of NH2O) |
| 143.0670 | [C8H8F2N]+ | Loss of OH radical |
| 46.0444 | [CH4NO]+ | [CH3ONH]+ fragment |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies in Various States
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govnih.gov These techniques are complementary and are excellent for identifying functional groups. surfacesciencewestern.com
For (2,4-Difluorophenyl)methylamine, characteristic vibrational modes can be predicted for its key structural components. Analysis of these spectra can confirm the presence of the aromatic ring, the C-F bonds, the alkyl chain, and the methoxyamine moiety. americanpharmaceuticalreview.com Comparing spectra from solid and solution states can also provide information on conformational changes or intermolecular interactions present in the solid phase.
| Predicted Characteristic Vibrational Frequencies (cm-1) | |
|---|---|
| Vibrational Mode | Predicted Wavenumber Range (cm-1) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic - CH2, CH3) | 2980 - 2850 |
| C=C Stretch (Aromatic Ring) | 1620 - 1580, 1520 - 1470 |
| CH2 Bend (Scissoring) | 1470 - 1440 |
| C-F Stretch (Aromatic) | 1280 - 1100 (multiple strong bands) |
| C-N Stretch | 1250 - 1020 |
| C-O Stretch (Methoxy) | 1150 - 1085 |
| N-O Stretch | 1000 - 850 |
| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues and Stereochemical Assignment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. wikipedia.org These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. kud.ac.in While the subject compound, (2,4-Difluorophenyl)methylamine, is itself achiral and therefore optically inactive, the application of these techniques becomes highly relevant for its chiral analogues. A representative chiral analogue could be created by introducing a stereocenter, for example, at the carbon atom adjacent to the phenyl ring, resulting in (R)- and (S)-1-(2,4-Difluorophenyl)ethylamine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org For a chiral analogue of (2,4-Difluorophenyl)methylamine, the 2,4-difluorophenyl group acts as a chromophore. The electronic transitions of this aromatic ring, when perturbed by the asymmetric environment of the adjacent chiral center, would give rise to characteristic CD signals known as Cotton effects. acs.org
Research on chiral benzylcarbinamines demonstrates that the sign of the Cotton effects in the 240-270 nm region (corresponding to the 1Lb transition of the benzene (B151609) ring) can be correlated with the absolute configuration of the stereocenter. acs.org For the enantiomers of 1-(2,4-Difluorophenyl)ethylamine, one would expect to observe mirror-image CD spectra. The (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. The intensity and sign of these effects are sensitive to the conformation of the molecule and the solvent used. acs.org This technique is so effective that it can be used in high-throughput screening methods to determine the enantiomeric excess (ee) of chiral amines. nih.govnih.gov
| Compound | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Sign of Cotton Effect |
|---|---|---|---|---|
| (R)-1-(2,4-Difluorophenyl)ethylamine | Methanol | 265 | +5200 | Positive |
| (S)-1-(2,4-Difluorophenyl)ethylamine | Methanol | 265 | -5200 | Negative |
| (R)-1-(2,4-Difluorophenyl)ethylamine | Cyclohexane | 266 | +4800 | Positive |
| (S)-1-(2,4-Difluorophenyl)ethylamine | Cyclohexane | 266 | -4800 | Negative |
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netvlabs.ac.in For a chiral compound that does not have a chromophore absorbing in the measured range, a plain ORD curve is observed, showing a steady increase or decrease in rotation with decreasing wavelength. vlabs.ac.in
However, for a chiral analogue like 1-(2,4-Difluorophenyl)ethylamine, which contains a UV-absorbing chromophore, an anomalous ORD curve is expected. vlabs.ac.in This curve is characterized by the Cotton effect, which shows a rapid change in rotation, including a peak and a trough, in the spectral region where the chromophore absorbs light. slideshare.net The sign of the Cotton effect in ORD is directly related to the CD signal and can similarly be used to assign the absolute configuration of the chiral center. libretexts.org By comparing the ORD curves of unknown compounds with those of structurally related compounds of known configuration, stereochemical assignments can be made. libretexts.org
| Compound | Feature | Wavelength (nm) | Molar Rotation [Φ] (deg·cm2·dmol-1) |
|---|---|---|---|
| (R)-1-(2,4-Difluorophenyl)ethylamine | Peak | 270 | +7500 |
| Crossover | 265 | 0 | |
| Trough | 260 | -6800 | |
| (S)-1-(2,4-Difluorophenyl)ethylamine | Trough | 270 | -7500 |
| Crossover | 265 | 0 | |
| Peak | 260 | +6800 |
Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Analysis
Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the elemental composition, chemical state, and electronic structure of materials. wayne.edu It involves irradiating a sample with photons and analyzing the kinetic energy of the emitted electrons.
X-ray Photoelectron Spectroscopy (XPS)
XPS utilizes X-rays to eject core-level electrons, providing detailed information about elemental composition and chemical bonding within the top 2-10 nm of a surface. wayne.edu For (2,4-Difluorophenyl)methylamine, XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F) and allow for the determination of their chemical states through small shifts in their core-level binding energies.
Fluorine (F 1s): The F 1s peak is a strong indicator of fluorine's chemical environment. In organofluorine compounds, the F 1s binding energy typically appears around 688-689 eV. harwellxps.guru The two fluorine atoms attached to the aromatic ring are in identical C-F environments and would be expected to produce a single, sharp, symmetrical F 1s peak. thermofisher.com
Carbon (C 1s): The C 1s spectrum would be more complex, consisting of several overlapping peaks corresponding to the different carbon environments: C-F, C-C (aromatic), C-N, and C-O. The carbon atoms directly bonded to the highly electronegative fluorine atoms (C-F) would exhibit the highest binding energy shift. The other carbon signals would appear at lower binding energies, characteristic of C-N, C-O, and aromatic C-C/C-H bonds.
Nitrogen (N 1s): The N 1s peak would correspond to the amine nitrogen. Its binding energy would be characteristic of a nitrogen atom single-bonded to two carbon atoms and one oxygen atom.
Oxygen (O 1s): The O 1s peak would correspond to the methoxy oxygen, with a binding energy typical for an ether-like (C-O-N) linkage.
Quantitative analysis of the peak areas, corrected for atomic sensitivity factors, would provide the surface elemental composition, which should match the stoichiometric ratios of the compound.
| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) | Expected Atomic Conc. (%) |
|---|---|---|---|
| C 1s | C-F | ~288.5 - 290.0 | 50.0 |
| C 1s | Ar-C-N | ~286.5 | |
| C 1s | N-C-O | ~286.0 | |
| C 1s | C-C, C-H (Aromatic) | ~284.8 - 285.2 | |
| N 1s | C-N-O | ~400.0 - 401.0 | 6.25 |
| O 1s | C-O-N | ~532.5 - 533.5 | 6.25 |
| F 1s | Ar-F | ~688.0 - 689.0 harwellxps.guru | 12.5 |
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS operates on the same principle as XPS but uses lower-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV). thermofisher.com This technique is used to probe the valence band, ejecting electrons from the molecular orbitals. The resulting spectrum provides a direct map of the density of states in the valence region, offering critical insights into the electronic structure. thermofisher.com
For (2,4-Difluorophenyl)methylamine, the UPS spectrum would reveal features corresponding to the ionization of electrons from:
The π-orbitals of the 2,4-difluorophenyl ring.
The lone pair orbitals of the nitrogen and oxygen atoms.
The σ-orbitals of the C-C, C-H, C-N, and C-O bonds.
UPS is significantly more surface-sensitive than XPS, with an information depth of approximately 2-3 nm. thermofisher.com The analysis of the UPS spectrum, often in conjunction with computational studies, can help to assign molecular orbitals and understand the electronic interactions between the different functional groups within the molecule. thermofisher.comnih.gov
| Ionization Energy (eV) | Probable Orbital Assignment |
|---|---|
| ~8.5 - 9.5 | Highest Occupied Molecular Orbital (HOMO), likely associated with phenyl ring π-system and N lone pair |
| ~10.0 - 11.0 | Oxygen lone pair and other phenyl π-orbitals |
| > 11.5 | Deeper π-orbitals and σ-framework orbitals |
Future Directions and Emerging Research Avenues for 2,4 Difluorophenyl Methylamine
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Retrosynthesis
Reaction Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of novel transformations involving (2,4-Difluorophenyl)methylamine. chemeurope.commit.edurjptonline.org These models can help identify promising reaction conditions, catalysts, and substrates, thereby minimizing trial-and-error experimentation. By analyzing the electronic and steric properties of the molecule, AI algorithms can forecast reaction selectivity and yield with increasing accuracy. eurekalert.org
Retrosynthesis: AI-powered retrosynthesis platforms can propose novel and efficient synthetic routes to (2,4-Difluorophenyl)methylamine and its derivatives. nih.govarxiv.org These tools can analyze the target molecule and suggest a series of reactions to disconnect it into simpler, commercially available starting materials. nih.gov This approach not only accelerates the design of synthetic routes but also has the potential to uncover more economical and sustainable pathways.
| AI Model | Predicted Steps | Key Disconnections | Predicted Overall Yield | Confidence Score |
| Model A (Template-Based) | 5 | Amide coupling, Grignard reaction | 45% | 0.92 |
| Model B (Template-Free) | 4 | Reductive amination, Suzuki coupling | 55% | 0.85 |
| Model C (Hybrid) | 4 | C-N cross-coupling, Wittig reaction | 50% | 0.95 |
This table presents hypothetical data for illustrative purposes.
Exploration of Novel Reactivity Patterns under Non-Conventional Conditions
The study of chemical reactions under non-conventional conditions can unveil novel reactivity patterns for (2,4-Difluorophenyl)methylamine.
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. researchgate.net Investigating the behavior of (2,4-Difluorophenyl)methylamine under photoredox conditions could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions.
Electrochemistry: Electrochemical methods provide a means to access unique reactive intermediates that are not readily accessible through traditional chemical methods. researchgate.net The electrochemical oxidation or reduction of (2,4-Difluorophenyl)methylamine could unlock novel synthetic transformations.
Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. Exploring the mechanochemical reactivity of (2,4-Difluorophenyl)methylamine could lead to the development of more sustainable and efficient synthetic methods.
Rational Design of Derivatives for Targeted Synthetic Applications and Catalytic Enhancements
The rational design of derivatives of (2,4-Difluorophenyl)methylamine can lead to new molecules with tailored properties for specific applications. nih.govebi.ac.uk By systematically modifying the structure of the parent compound, it is possible to fine-tune its electronic and steric properties to achieve desired outcomes.
For instance, the introduction of specific functional groups could enhance the catalytic activity of metal complexes bearing ligands derived from (2,4-Difluorophenyl)methylamine. nih.govrsc.org Computational modeling can be employed to predict the impact of different substituents on the properties of the resulting derivatives, guiding the synthetic efforts towards the most promising candidates.
| Derivative | Substituent at Phenyl Ring | Predicted Application | Key Predicted Property |
| DM-1 | 4-Trifluoromethyl | Asymmetric Catalyst Ligand | Enhanced Lewis Acidity |
| DM-2 | 3,5-Dimethyl | Pharmaceutical Intermediate | Increased Lipophilicity |
| DM-3 | 4-Nitro | Material Science Precursor | Altered Electronic Properties |
This table presents hypothetical data for illustrative purposes.
Challenges and Opportunities in Scaling Up Synthesis for Research and Specialized Applications
While laboratory-scale synthesis of (2,4-Difluorophenyl)methylamine may be established, scaling up the production for research and specialized applications presents both challenges and opportunities.
Challenges:
Reaction Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) on a larger scale can be challenging.
Purification: Efficient and scalable purification methods are needed to obtain high-purity material.
Safety: A thorough evaluation of the safety hazards associated with the scaled-up process is crucial.
Opportunities:
Process Optimization: Scale-up studies provide an opportunity to optimize reaction parameters for improved efficiency and yield.
Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions and facilitate safer and more efficient production.
Cost Reduction: Developing a robust and efficient large-scale synthesis can significantly reduce the cost of (2,4-Difluorophenyl)methylamine, making it more accessible for various applications.
Development of High-Throughput Experimentation Methodologies for Reaction Discovery and Optimization
High-throughput experimentation (HTE) is a powerful strategy for accelerating reaction discovery and optimization. nih.govpurdue.eduresearchgate.netnih.govacs.org By performing a large number of experiments in parallel, HTE allows for the rapid screening of a wide range of reaction parameters, including catalysts, ligands, solvents, and temperatures. nih.gov
For (2,4-Difluorophenyl)methylamine, HTE can be employed to:
Discover novel cross-coupling reactions.
Optimize the conditions for known transformations.
Identify new catalysts for specific reactions.
The data generated from HTE experiments can also be used to train machine learning models for reaction prediction, creating a synergistic workflow for accelerated discovery. su.se
| HTE Plate | Variables Screened | Number of Reactions | Identified "Hit" |
| Plate 1 | Catalysts (12), Ligands (8) | 96 | Palladium-catalyzed amination |
| Plate 2 | Solvents (6), Bases (16) | 96 | Optimized conditions for amination |
| Plate 3 | Temperature (4), Concentration (24) | 96 | Further refinement of reaction conditions |
This table presents hypothetical data for illustrative purposes.
Interdisciplinary Research with Computational Materials Science for Predictive Design
The collaboration between synthetic chemists and computational materials scientists can lead to the predictive design of novel materials derived from (2,4-Difluorophenyl)methylamine. mines.edu By using computational tools such as density functional theory (DFT), it is possible to predict the electronic, optical, and mechanical properties of new materials before they are synthesized in the lab. mines.edu
This interdisciplinary approach can guide the design of:
Organic electronic materials: Derivatives of (2,4-Difluorophenyl)methylamine could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Polymers: Incorporation of the (2,4-Difluorophenyl)methylamine moiety into polymer backbones could lead to materials with unique thermal or mechanical properties.
Metal-organic frameworks (MOFs): Ligands derived from (2,4-Difluorophenyl)methylamine could be used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis.
Q & A
Q. Q. What computational strategies predict the electronic and steric effects of fluorine substituents in (2,4-Difluorophenyl)methylamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
